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molecular formula C14H20N2O2 B8704448 Ethyl 4-(4-aminopiperidin-1-yl)benzoate

Ethyl 4-(4-aminopiperidin-1-yl)benzoate

Cat. No. B8704448
M. Wt: 248.32 g/mol
InChI Key: XDCWNSQVLLZJJE-UHFFFAOYSA-N
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Patent
US09238640B2

Procedure details

To a solution of ethyl 4-(4-azidopiperidin-1-yl)benzoate (7.62 g, 27.8 mmol) in dioxane (190 mL) was added acetic acid (27 mL) and water (54 mL). Then, 10% Pd/C (0.750 g) was added and the mixture was hydrogenated under 1 atmosphere of hydrogen for 5 hours. The mixture was filtered through Celite, concentrated, and 0.5 M HCl (500 mL) was added. The solution was washed with ethyl acetate (2×300 mL) and the aqueous phase basified with ammonium hydroxide, to pH 12. The aqueous phase was saturated with sodium chloride, extracted with CH2Cl2 (2×300 mL), dried over anhydrous MgSO4, filtered, and concentrated, to afford ethyl 4-(4-aminopiperidin-1-yl)benzoate.
Name
ethyl 4-(4-azidopiperidin-1-yl)benzoate
Quantity
7.62 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.75 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:20]=[CH:19][C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:12][CH:11]=2)[CH2:6][CH2:5]1)=[N+]=[N-].C(O)(=O)C.O.[H][H]>O1CCOCC1.[Pd]>[NH2:1][CH:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:20]=[CH:19][C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:12][CH:11]=2)[CH2:6][CH2:5]1

Inputs

Step One
Name
ethyl 4-(4-azidopiperidin-1-yl)benzoate
Quantity
7.62 g
Type
reactant
Smiles
N(=[N+]=[N-])C1CCN(CC1)C1=CC=C(C(=O)OCC)C=C1
Name
Quantity
27 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
54 mL
Type
reactant
Smiles
O
Name
Quantity
190 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.75 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
0.5 M HCl (500 mL) was added
WASH
Type
WASH
Details
The solution was washed with ethyl acetate (2×300 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1CCN(CC1)C1=CC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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